N-Cyclopropylpyrrolidin-3-amine
Overview
Description
N-Cyclopropylpyrrolidin-3-amine is a chemical compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which in turn is bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity . Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials and efficient catalytic systems. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Cyclopropylpyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrrolidine ring contribute to its binding affinity and selectivity. Docking analyses suggest that the compound may bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl group.
N-Cyclopropylpyrrolidin-2-one: A related compound with a ketone group instead of an amine.
N-Cyclopropylpyrrolidin-3-ol: A hydroxylated analog.
Uniqueness: N-Cyclopropylpyrrolidin-3-amine is unique due to the presence of both the cyclopropyl group and the amine functionality, which confer distinct chemical reactivity and biological activity compared to its analogs .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-cyclopropylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYAZAUDWLXIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616667 | |
Record name | N-Cyclopropylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228458-66-9 | |
Record name | N-Cyclopropylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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